molecular formula C7H11NO B3057098 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- CAS No. 766-45-0

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-

Cat. No. B3057098
CAS RN: 766-45-0
M. Wt: 125.17 g/mol
InChI Key: ONWVNPNVIDSBDZ-UHFFFAOYSA-N
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Description

“2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-” is an organic compound that is an important building block of the antidiabetic drug glimepiride . It is also known as 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one .


Synthesis Analysis

A four-step, practical, and easily scalable synthesis of this compound has been accomplished . Key features of the synthesis include the creation of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection . This process is advantageous due to its scalable synthetic route and decreased number of reaction steps, which paves the way for the industrial-scale synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-” include the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .

Scientific Research Applications

properties

IUPAC Name

3-ethyl-4-methyl-1,2-dihydropyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWVNPNVIDSBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416055
Record name 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-

CAS RN

766-45-0
Record name 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Reactant of Route 2
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Reactant of Route 3
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Reactant of Route 4
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Reactant of Route 5
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Reactant of Route 6
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-

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